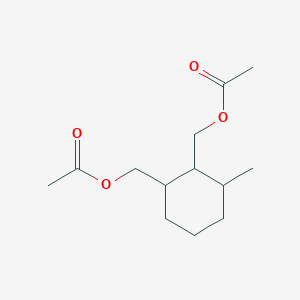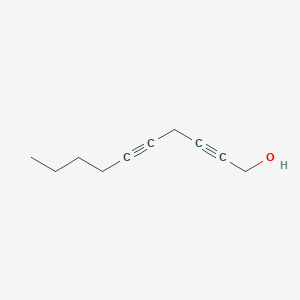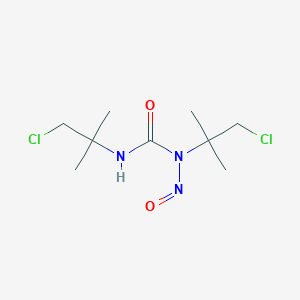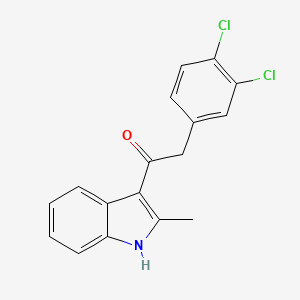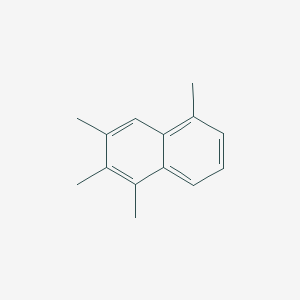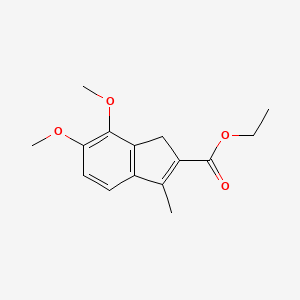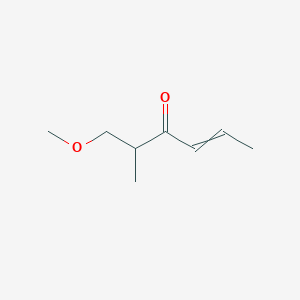![molecular formula C13H14N4O8 B14722415 Dimethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate CAS No. 6098-54-0](/img/structure/B14722415.png)
Dimethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazinylidene group attached to a dinitrophenyl ring, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate typically involves the reaction of dimethyl pentanedioate with 2,4-dinitrophenylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazinylidene linkage. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The final product is purified using methods like recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinylidene group acts as a nucleophile.
Oxidation and Reduction: The dinitrophenyl ring can undergo redox reactions, leading to the formation of different oxidation states.
Condensation Reactions: The compound can form condensation products with other carbonyl-containing compounds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, dinitrochlorobenzene, and various catalysts. Reaction conditions often involve specific temperatures, solvents like methanol or dimethyl sulfoxide, and controlled pH levels to ensure optimal reaction rates and product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield hydrazone derivatives, while oxidation reactions can produce nitro-substituted compounds.
Scientific Research Applications
Dimethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dimethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The dinitrophenyl ring may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-[(2,4-dinitrophenyl)hydrazinylidene]butanedioate: A structurally similar compound with a butanedioate backbone.
2,4-Dinitrophenylhydrazine: A simpler compound used in similar nucleophilic substitution reactions.
Dimethyl 2-[(2,4-dinitrophenyl)hydrazono]malonate: Another related compound with a malonate backbone.
Uniqueness
Dimethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential biological activity. Its combination of a hydrazinylidene group with a dinitrophenyl ring makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
6098-54-0 |
|---|---|
Molecular Formula |
C13H14N4O8 |
Molecular Weight |
354.27 g/mol |
IUPAC Name |
dimethyl 2-[(2,4-dinitrophenyl)hydrazinylidene]pentanedioate |
InChI |
InChI=1S/C13H14N4O8/c1-24-12(18)6-5-10(13(19)25-2)15-14-9-4-3-8(16(20)21)7-11(9)17(22)23/h3-4,7,14H,5-6H2,1-2H3 |
InChI Key |
NRSPNVQIGVGOPW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



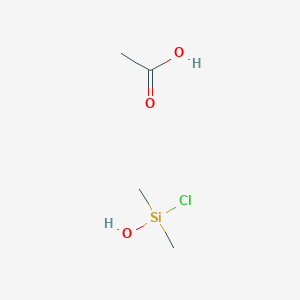
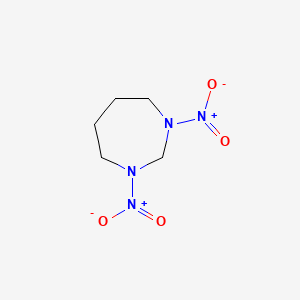

![[2-(Ethoxymethyl)phenyl][bis(2-methoxyphenyl)]methanol](/img/structure/B14722363.png)
